1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, containing two nitrogen atoms . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazoline and 1,2,4-oxadiazole rings would contribute to the rigidity of the molecule, potentially affecting its chemical properties and interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazolines can undergo a variety of reactions. For instance, they can be synthesized through transition-metal-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromophenyl group could potentially increase its reactivity .Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds similar to 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione have been evaluated for their antibacterial and antifungal activities. For instance, a study synthesized derivatives including 6-halo-2-(4-((5-phenyl-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, which showed potent activity against bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as against fungal strains such as Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Crystallographic Studies
Crystallographic analysis of compounds structurally related to the query molecule, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, provides insights into their molecular structure, bond lengths, and angles, which are crucial for understanding their chemical behavior and potential applications (Candan et al., 2001).
Antitumor Activity
Novel 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, akin to the query compound, have been synthesized and tested for antitumor activity. These compounds, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, showed significant potency against a panel of cell lines, indicating potential in cancer research (Maftei et al., 2013).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, like those conducted on 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, a chemotherapeutic agent, provide valuable insights into the molecular vibrations and structural characteristics of similar compounds. Such studies are essential for understanding the interaction mechanisms of these molecules in biological systems (Sebastian et al., 2015).
Chemosensor Applications
Compounds like 1,8-naphthalimide derivatives, containing hydrazone and thiadiazole/oxadiazole, have been developed as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These findings suggest potential applications of similar compounds in chemical sensing technologies (Zhang et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-2-3-12-25-20(27)15-9-5-7-11-17(15)26(21(25)28)13-18-23-19(24-29-18)14-8-4-6-10-16(14)22/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCHXQDIDQSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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